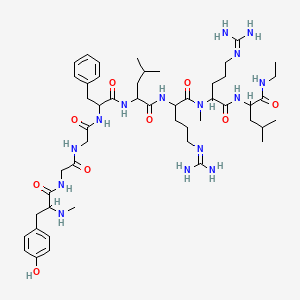

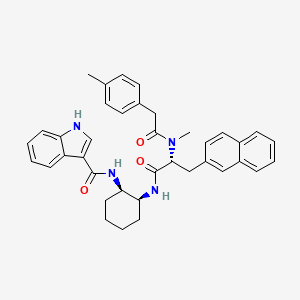

1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)-;1-8-Dynorphin B (swine), N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-8-Dinorfina B (cerdo), N-metil-7-(N2-metil-L-arginina)-8-(N-etil-D-leucinamida)- es un derivado de péptido sintético. Los péptidos como las dinorfinas son conocidos por su papel en la modulación del dolor y otras funciones fisiológicas al interactuar con los receptores opioides en el cuerpo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de péptidos tan complejos suele implicar la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso implica:

Reacciones de Acoplamiento: Utilizando reactivos como HBTU o DIC para activar grupos carboxilo para la formación de enlaces peptídicos.

Pasos de Desprotección: Eliminación de grupos protectores de los aminoácidos para permitir el acoplamiento posterior.

Escisión de la Resina: Utilizando ácidos fuertes como el ácido trifluoroacético (TFA) para liberar el péptido de la resina.

Métodos de Producción Industrial

La producción industrial de péptidos suele aumentar la escala de las técnicas de SPPS, utilizando sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. La purificación se consigue normalmente mediante cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: Los péptidos pueden sufrir oxidación, especialmente en residuos de metionina y cisteína.

Reducción: Los puentes disulfuro en los péptidos se pueden reducir a tioles libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir para modificar las propiedades del péptido.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, ácido performico.

Agentes Reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Reactivos de Sustitución: Diversos derivados de aminoácidos y agentes de acoplamiento.

Productos Principales

Los productos principales de estas reacciones son típicamente péptidos modificados con grupos funcionales o secuencias alterados.

Aplicaciones Científicas De Investigación

Química

Los péptidos como la 1-8-Dinorfina B se utilizan en la investigación para estudiar la síntesis de péptidos, las relaciones estructura-actividad y las modificaciones de péptidos.

Biología

En la investigación biológica, estos péptidos se utilizan para investigar sus interacciones con los receptores, especialmente los receptores opioides, y sus efectos en las vías de señalización celular.

Medicina

Los péptidos de dinorfina se estudian por sus posibles aplicaciones terapéuticas en el manejo del dolor, el tratamiento de la adicción y las enfermedades neurodegenerativas.

Industria

Los péptidos se utilizan en el desarrollo de ensayos de diagnóstico, así como en la industria cosmética por sus propiedades bioactivas.

Mecanismo De Acción

1-8-Dinorfina B (cerdo), N-metil-7-(N2-metil-L-arginina)-8-(N-etil-D-leucinamida)- probablemente ejerce sus efectos uniéndose a los receptores opioides kappa (KOR). Esta interacción modula la liberación de neurotransmisores e influye en la percepción del dolor, el estado de ánimo y las respuestas al estrés. Las vías moleculares implicadas incluyen la señalización de los receptores acoplados a proteínas G y los efectores aguas abajo como la inhibición de la adenilato ciclasa.

Comparación Con Compuestos Similares

Compuestos Similares

Dinorfina A: Otro miembro de la familia de la dinorfina con interacciones similares a los receptores opioides.

Beta-endorfina: Un péptido opioide endógeno con propiedades analgésicas.

Encefalinas: Péptidos que también interactúan con los receptores opioides pero tienen diferentes afinidades por los receptores.

Singularidad

1-8-Dinorfina B (cerdo), N-metil-7-(N2-metil-L-arginina)-8-(N-etil-D-leucinamida)- es única debido a sus modificaciones específicas, que pueden mejorar su estabilidad, afinidad por los receptores o resistencia a la degradación enzimática en comparación con otras dinorfinas.

Propiedades

IUPAC Name |

2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)

![4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12299367.png)

![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)

![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)

![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)